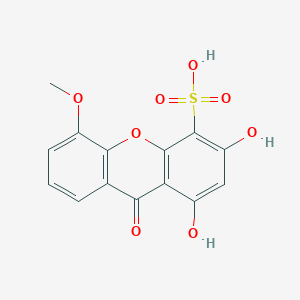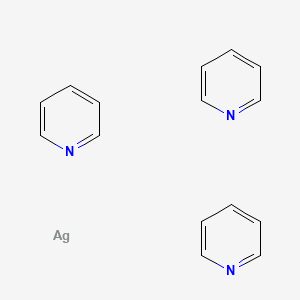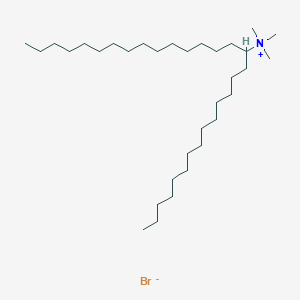![molecular formula C8H12S8 B12524760 2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane CAS No. 832109-59-8](/img/structure/B12524760.png)
2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane is a chemical compound known for its unique structure and properties It consists of a dithiane ring with two thiirane-disulfanyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane typically involves the coupling of thiirane derivatives with disulfides. One common method includes the reaction of thiirane with disulfanyl acetates in the presence of sodium methoxide in tetrahydrofuran (THF). This reaction proceeds rapidly, forming the desired product in high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis involving thiirane and disulfide coupling can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiirane ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane involves its ability to undergo various chemical reactions, particularly those involving the thiirane and disulfide groups. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or other proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiirane: A simpler compound with a three-membered ring containing sulfur.
Dithiane: A six-membered ring with two sulfur atoms, similar to the core structure of 2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane.
Disulfides: Compounds containing a disulfide bond, which is a key feature of this compound.
Uniqueness
This compound is unique due to the combination of thiirane and dithiane structures within a single molecule. This unique arrangement imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
832109-59-8 |
|---|---|
Formule moléculaire |
C8H12S8 |
Poids moléculaire |
364.7 g/mol |
Nom IUPAC |
2,3-bis(thiiran-2-yldisulfanyl)-1,4-dithiane |
InChI |
InChI=1S/C8H12S8/c1-2-10-8(16-14-6-4-12-6)7(9-1)15-13-5-3-11-5/h5-8H,1-4H2 |
Clé InChI |
HIPIVONPBQEJOB-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(C(S1)SSC2CS2)SSC3CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene](/img/structure/B12524690.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite](/img/structure/B12524699.png)




![Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12524727.png)

![1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene](/img/structure/B12524745.png)


![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-](/img/structure/B12524773.png)

